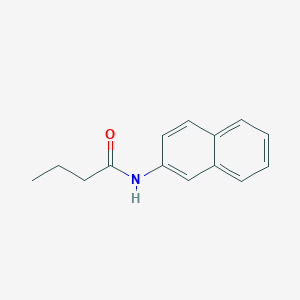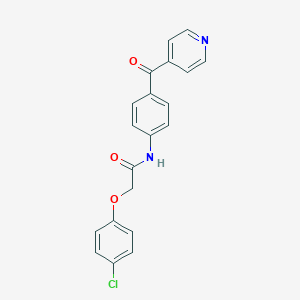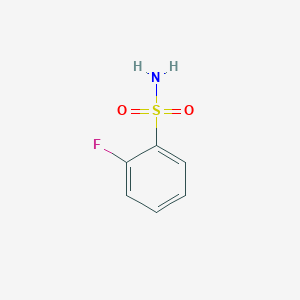![molecular formula C19H19N3 B182644 1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine CAS No. 796-57-6](/img/structure/B182644.png)
1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine, commonly known as QPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QPD is a fluorescent dye that has been used as a probe for detecting the presence of metal ions, such as copper and zinc, in biological systems.
Wirkmechanismus
The mechanism of action of QPD is based on its ability to bind to metal ions. When QPD binds to a metal ion, it undergoes a conformational change that results in an increase in fluorescence intensity. This change in fluorescence can be used to detect the presence of metal ions in biological systems.
Biochemical and Physiological Effects:
QPD has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic in vitro. QPD has also been shown to be stable in biological environments, making it a useful tool for studying metal ion binding in living systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of QPD is its high sensitivity and selectivity for metal ion detection. It is also relatively easy to synthesize and can be used in a variety of experimental systems. However, one limitation of QPD is its limited solubility in water, which can make it difficult to use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on QPD. One area of interest is the development of new biosensors that use QPD as a fluorescent probe for the detection of metal ions in biological systems. Another area of interest is the study of QPD in living systems, including its potential applications in imaging and diagnostics. Additionally, further research is needed to fully understand the biochemical and physiological effects of QPD in vivo.
Synthesemethoden
QPD can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(2-bromoethyl)quinoline with 1,2-diaminobenzene in the presence of sodium hydride. This reaction results in the formation of QPD as a yellow powder.
Wissenschaftliche Forschungsanwendungen
QPD has been widely used as a fluorescent probe in scientific research. It has been used to detect the presence of metal ions in biological systems, such as copper and zinc. QPD has also been used to study the binding properties of metal ions to proteins and other biomolecules. Additionally, QPD has been used in the development of biosensors for the detection of metal ions.
Eigenschaften
CAS-Nummer |
796-57-6 |
|---|---|
Produktname |
1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine |
Molekularformel |
C19H19N3 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C19H19N3/c1-22(2)19-10-8-14(13-17(19)20)7-9-15-11-12-21-18-6-4-3-5-16(15)18/h3-13H,20H2,1-2H3/b9-7+ |
InChI-Schlüssel |
ZPIGNYBULUNTNI-VQHVLOKHSA-N |
Isomerische SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)N |
SMILES |
CN(C)C1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N |
Andere CAS-Nummern |
796-57-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



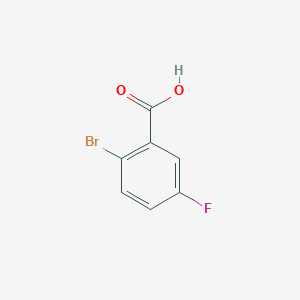
![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
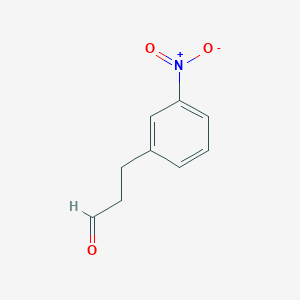
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
